tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate CAS number and suppliers
tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate CAS number and suppliers
An In-depth Technical Guide to tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular building blocks are paramount to the discovery of new therapeutic agents. tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate represents a versatile, yet not widely cataloged, intermediate of significant interest. Its structure combines a 5-bromopyridine moiety, a common pharmacophore in kinase inhibitors and other targeted therapies, with a Boc-protected aminomethyl ketone, a functional handle ripe for further chemical elaboration.[1][2]
This technical guide provides a comprehensive overview of this compound, from its proposed synthesis to its potential applications in drug discovery. As this molecule is not readily found in commercial catalogs and does not have a designated CAS number, this document serves as a foundational resource for researchers intending to synthesize and utilize it in their work. For novel compounds, a CAS Registry Number can be obtained by submitting the substance's information to the Chemical Abstracts Service (CAS).[3][4]
Physicochemical Properties and Handling
While experimental data for the target compound is not available, its properties can be estimated based on its constituent functional groups.
| Property | Estimated Value / Information | Rationale / Source |
| CAS Number | Not Assigned | This compound is likely a novel or custom-synthesized intermediate. A new CAS number can be requested from the CAS Registry Service for a newly synthesized and characterized substance.[5][6] |
| Molecular Formula | C₁₂H₁₅BrN₂O₃ | Calculated from the chemical structure. |
| Molecular Weight | 315.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow solid. | Based on the appearance of similar N-Boc protected compounds and bromopyridine derivatives. |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility characteristics of protected amino ketones and pyridine derivatives. |
| Storage | Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration (-20°C) under an inert atmosphere is recommended to prevent degradation. | Standard practice for reactive organic intermediates. |
| Handling | Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. | General safety precautions for handling chemical reagents. |
Proposed Synthesis of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate
The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available precursors. The proposed route involves the preparation of a key intermediate, 2-acetyl-5-bromopyridine, followed by alpha-bromination and subsequent nucleophilic substitution with the carbamate.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Acetyl-5-bromopyridine
This intermediate is a known compound and can be synthesized from 2,5-dibromopyridine.[7] The selective lithiation at the 2-position is followed by quenching with a suitable acetylating agent.
Step-by-Step Protocol:
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Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.
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Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
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Acetylation: Add N-methoxy-N-methylacetamide (1.2 eq) dropwise to the reaction mixture at -78 °C.
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Quenching and Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-acetyl-5-bromopyridine.[7]
Part 2: Synthesis of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate
This part of the synthesis involves the alpha-bromination of the acetyl group, followed by a nucleophilic substitution.
Step-by-Step Protocol:
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Alpha-Bromination:
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To a solution of 2-acetyl-5-bromopyridine (1.0 eq) in ethyl acetate, add copper(II) bromide (2.2 eq).
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Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
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Concentrate the filtrate under reduced pressure and purify the crude 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one by column chromatography.
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-
Nucleophilic Substitution:
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To a solution of tert-butyl carbamate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
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Stir the mixture at room temperature for 30 minutes until gas evolution ceases.
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Add a solution of 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one (1.0 eq) in DMF dropwise to the reaction mixture.
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Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate.
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Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate make it a highly valuable intermediate for the synthesis of novel therapeutic agents.
Role as a Versatile Building Block
The compound features three key points for chemical diversification:
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The Bromine Atom: This serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[8] This allows for the introduction of various aryl, heteroaryl, alkynyl, and amino substituents at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships.
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The Ketone Carbonyl Group: The ketone can undergo various transformations, including reduction to a secondary alcohol, reductive amination to introduce a new amine, or conversion to a heterocyclic system.
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The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid).[9] Deprotection reveals a primary amine, which can then be acylated, alkylated, or used as a nucleophile in the construction of more complex molecular architectures.
Potential Therapeutic Targets
The 5-bromopyridine scaffold is a common feature in many biologically active molecules, particularly kinase inhibitors.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammation. The pyridine nitrogen can form key hydrogen bond interactions within the ATP-binding site of many kinases.
Caption: Potential synthetic utility in drug discovery.
Conclusion
tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate, while not a commercially cataloged compound, represents a synthetic target of considerable value for researchers in drug discovery and medicinal chemistry. This guide provides a plausible and detailed synthetic route, outlines its key chemical features, and highlights its potential as a versatile intermediate for the construction of novel, biologically active molecules. The strategic combination of a modifiable bromopyridine core and a protected amine functional handle makes this compound a powerful tool for the exploration of new chemical space in the pursuit of next-generation therapeutics.
References
-
BenchChem. A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis.
-
Proregulations. CAS Number Application.
-
CAS. CAS Registry Services.
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid.
-
REACH24H. Understanding CAS Registry Number: a Key Identifier for Chemical Substances.
-
Wikipedia. CAS Registry Number.
-
CAS. CAS Registration Criteria-Overview.
-
BOC Sciences. The Role of 2-Acetyl-5-bromopyridine in Advanced Chemical Research.
-
SciELO. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.
-
Scribd. Synthesis of 2-Acetyl Pyridine Derivatives.
-
BOC Sciences. 2-Acetyl-5-bromopyridine - CAS 214701-49-2.
-
BenchChem. Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry.
-
Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
MDPI. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent.
-
ResearchGate. Synthesis of N-BOC amines by various routes.
-
The Royal Society of Chemistry. Supporting Information.
-
ChemicalBook. 5-Bromopyridine-2-carbaldehyde | 31181-90-5.
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
-
PMC. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.
-
BenchChem. The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
-
PubChem. tert-butyl (2-{[(2S)-3-oxo-2-(phenylamino)-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate.
-
Sigma-Aldrich. tert-Butyl (2-oxo-2-(3-(2-oxoethyl)pyrrolidin-1-yl)ethyl)carbamate.
-
PubMed. Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines.
-
ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
-
The Royal Society of Chemistry. Experimental Procedures.
-
PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.
-
BenchChem. A Comparative Analysis of the Reactivity of 2-azido-N-(2-chlorophenyl)acetamide in Bioorthogonal Chemistry.
-
Organic Chemistry Portal. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines.
-
ACS Publications. Photochemical Regioselective C(sp3)–H Amination of Amides Using N-Haloimides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS Number Application - Proregulations [proregulations.com]
- 4. CAS Registry Services℠ | CAS [cas.org]
- 5. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]
- 6. CAS Registry Number - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
